![molecular formula C7H11ClN2O2 B2925212 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride CAS No. 1955530-90-1](/img/structure/B2925212.png)
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride
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Description
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride, also known as THIP, is a compound that has been extensively studied for its potential applications in the field of neuroscience. THIP is a selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain.
Scientific Research Applications
Synthesis and Reactivity
Research on similar compounds, such as oxazolo and azepinones, demonstrates their utility in synthesizing novel heterocyclic compounds, which are often of interest in pharmacological studies. For example, Medaer et al. (1996) discussed the synthesis of new 1H-tetrazoles and 1,2,3-triazoles through reactions of dichloro-oxazinones with sodium azide or diazocompounds, highlighting the potential for creating bi- or tricyclic compounds with pharmacological applications Medaer, Aken, & Hoornaert, 1996. Similarly, Piao et al. (2012) synthesized 9-alkoxy-dihydro-azepinones from tetrahydro-benzazepinone, evaluating their anticonvulsant activity, which suggests the potential therapeutic applications of such compounds Piao, Wei, Han, Zhang, Zhang, & Jiang, 2012.
Chemical Transformations
The chemical versatility of oxazolo-azepinone derivatives is showcased in their ability to undergo various transformations, leading to a wide array of structurally diverse and biologically significant molecules. Zhang et al. (2020) developed a one-pot synthesis method for triazolo-oxazinones, demonstrating the efficiency and versatility of such compounds in organic synthesis Zhang, Wei, Chen, Sheng, & Liu, 2020.
Potential Applications in Medicinal Chemistry
The structural complexity and diversity achievable with oxazolo-azepinone derivatives make them valuable scaffolds in medicinal chemistry. Compounds synthesized using similar frameworks have been evaluated for various biological activities, including anticonvulsant and herbicidal properties, as seen in the work by Piao et al. (2012) and Wang et al. (2006), respectively Piao et al., 2012; Wang, Liu, Zhu, Zou, Hu, & Yang, 2006.
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[5,4-c]azepin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-7-5-2-1-3-8-4-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOETLJTQWLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)ONC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride |
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